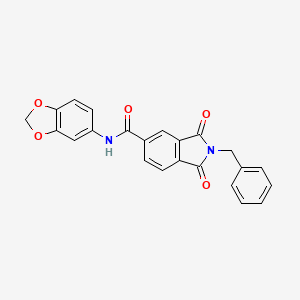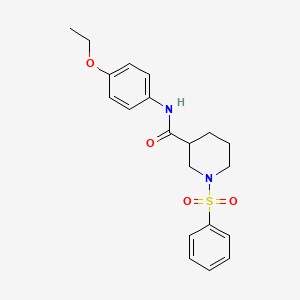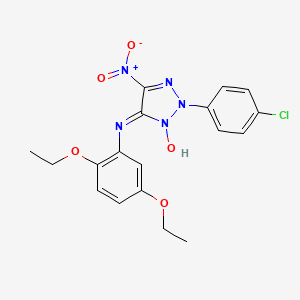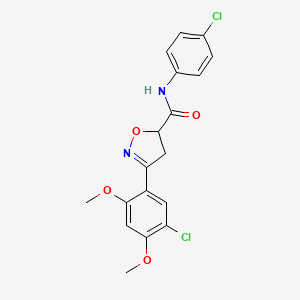![molecular formula C19H23NO B4198434 [4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol](/img/structure/B4198434.png)
[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol
Übersicht
Beschreibung
[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol, also known as PIPER, is a chemical compound that has been extensively studied for its potential applications in scientific research. PIPER is a versatile molecule that can be used in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of [4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol is not fully understood. However, it has been shown to act as a sigma-1 receptor agonist, which may explain its analgesic, anxiolytic, and antidepressant effects. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein trafficking, and mitochondrial function. Activation of the sigma-1 receptor has been shown to have neuroprotective effects and promote cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, this compound has been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yield. This compound has also been shown to have low toxicity and good bioavailability. However, this compound has some limitations for lab experiments. It has a relatively low affinity for the sigma-1 receptor, which may limit its effectiveness as a ligand. In addition, this compound has been shown to have off-target effects, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on [4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol. One potential area of research is the development of more potent sigma-1 receptor agonists based on the structure of this compound. These compounds may have improved efficacy and selectivity for the sigma-1 receptor. Another area of research is the investigation of the role of the sigma-1 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. This compound and other sigma-1 receptor agonists may have potential therapeutic applications for these diseases. Finally, the development of new methods for the synthesis of this compound and related compounds may improve their availability and reduce their cost.
Wissenschaftliche Forschungsanwendungen
[4'-(piperidin-1-ylmethyl)biphenyl-2-yl]methanol has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological properties, including analgesic, anxiolytic, and antidepressant effects. This compound has also been used as a ligand for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuroprotection, and cell survival. The sigma-1 receptor has been implicated in various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, this compound has the potential to be a valuable tool for studying the sigma-1 receptor and its role in these diseases.
Eigenschaften
IUPAC Name |
[2-[4-(piperidin-1-ylmethyl)phenyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-18-6-2-3-7-19(18)17-10-8-16(9-11-17)14-20-12-4-1-5-13-20/h2-3,6-11,21H,1,4-5,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTIUZKVXPRDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-phenyl-3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4198354.png)
![N-[2-(dimethylamino)ethyl]-2-(phenylthio)acetamide](/img/structure/B4198372.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4198387.png)
![N-(2,4-dichlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4198390.png)


![2-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4198414.png)



![N-{2-[({4-[2-(acetylamino)ethyl]phenyl}sulfonyl)amino]-4-ethoxyphenyl}-2-hydroxypropanamide](/img/structure/B4198442.png)
![ethyl 1-[N-[4-(1-adamantyl)phenyl]-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4198443.png)
![5-phenyl-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198445.png)